

review of 6-fluoro-1H-indazole in drug discovery

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Compound of Interest

Compound Name: 6-fluoro-1H-indazole

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An In-depth Technical Guide to **6-Fluoro-1H-Indazole** in Drug Discovery

Introduction

The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.^{[1][2][3]} This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, serves as the core for numerous therapeutic agents, including several clinically approved drugs.^{[2][4][5]} Among its many substituted forms, **6-fluoro-1H-indazole** has emerged as a particularly valuable building block in modern drug discovery. The strategic placement of a fluorine atom at the 6-position can significantly enhance key pharmaceutical properties, such as metabolic stability, binding affinity, and overall biological activity.^{[4][6][7]}

This guide provides a comprehensive technical overview of **6-fluoro-1H-indazole**, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and applications in the development of novel therapeutics, particularly in the fields of oncology and neurology.^[8]

Synthesis of 6-Fluoro-1H-Indazole Derivatives

The synthesis of the 1H-indazole core can be achieved through various methodologies, often involving the cyclization of substituted phenylhydrazines or related precursors.^{[5][9]} Modern techniques frequently employ metal-catalyzed cross-coupling and C-H amination reactions to construct the heterocyclic system and introduce diverse functionalities.^[2]

A general workflow for the synthesis and subsequent evaluation of 1H-indazole derivatives typically begins with commercially available starting materials, proceeds through multi-step synthesis to create a library of analogs, and culminates in biological screening to identify lead compounds.

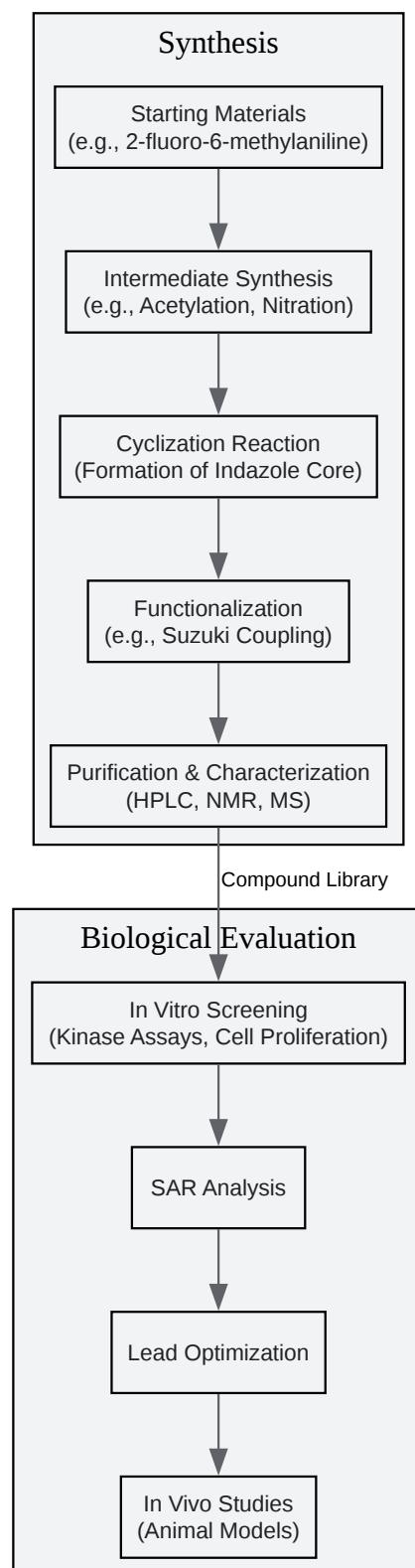
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Fig. 1: Generalized workflow for the synthesis and evaluation of **6-fluoro-1H-indazole** derivatives.

Experimental Protocol: Synthesis of 4-bromo-6-fluoro-1H-indole

While a specific protocol for the parent **6-fluoro-1H-indazole** is not detailed in the provided results, a representative synthesis for a related derivative, 4-bromo-6-fluoro-1H-indole, illustrates a common synthetic strategy involving cyclization.

Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene.[10]

Step 1: Formation of Pyrrolidine Derivative

- Dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).[10]
- Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) sequentially.[10]
- Heat the reaction mixture at 100 °C.[10]
- After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to yield 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine as a dark red residue.[10]

Step 2: Reductive Cyclization

- Mix the residue from Step 1 (10.0 g, 31.7 mmol) with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) (150 mL).[10]
- Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0 °C.[10]
- Stir the mixture for 5 hours at room temperature.[10]
- Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate (EtOAc).[10]

- Combine the filtrates and concentrate to dryness under reduced pressure to afford the final product, 4-bromo-6-fluoro-1H-indole, as a light-colored oil (2.57 g, 37% yield).[10]

Pharmacological Properties and Mechanism of Action

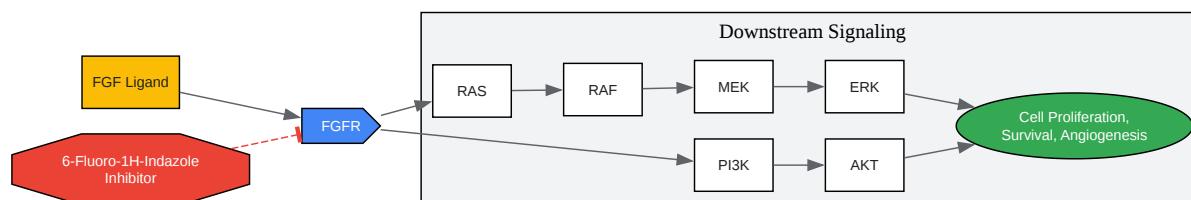
The incorporation of a fluorine atom at the 6-position of the indazole ring is a key design element. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrophobic contacts.[4][6][7]

Many **6-fluoro-1H-indazole** derivatives function as potent protein kinase inhibitors.[4][6] The 1H-indazole core, particularly when substituted with an amino group at the 3-position, serves as an effective "hinge-binding" motif.[11][12][13] It mimics the adenine core of ATP and forms crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling.[3][11][13]

Targeted Signaling Pathways

Derivatives of **6-fluoro-1H-indazole** have been developed to target multiple kinase signaling pathways implicated in cancer and other diseases.

1. Fibroblast Growth Factor Receptor (FGFR) Pathway: Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[6] **6-Fluoro-1H-indazole** derivatives have shown potent inhibitory activity against FGFR kinases, blocking downstream pathways like RAS-MAPK and PI3K-AKT that control cell proliferation, survival, and angiogenesis.[4][6]



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Fig. 2: Inhibition of the FGFR signaling pathway by a **6-fluoro-1H-indazole** derivative.

2. Pim Kinase Pathway: The Pim family of serine/threonine kinases is frequently overexpressed in hematologic malignancies and solid tumors, where they regulate cell cycle progression and apoptosis.[14] The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a promising starting point for developing potent pan-Pim inhibitors.[14][15]

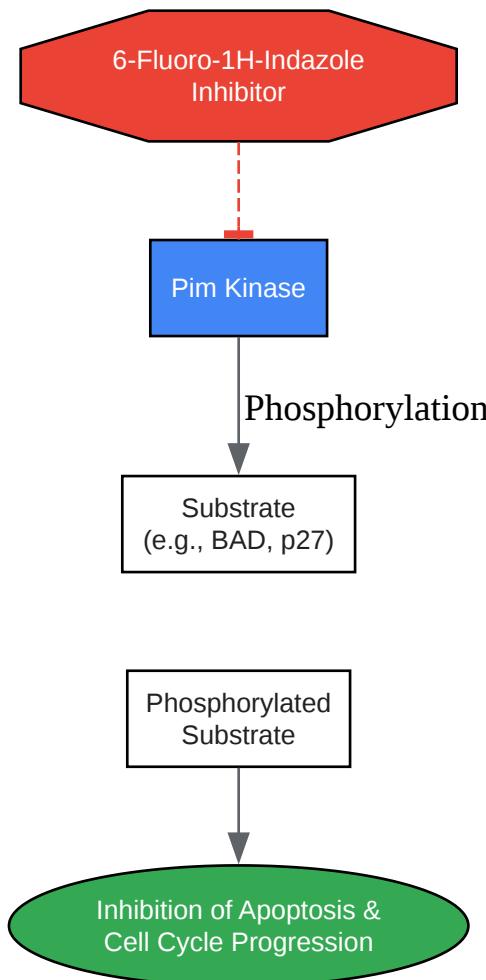
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Fig. 3: Mechanism of Pim kinase inhibition.

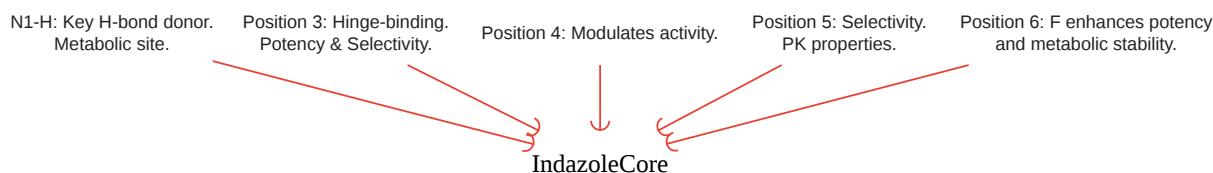
Structure-Activity Relationship (SAR)

The biological activity of 1H-indazole derivatives is highly dependent on the substitution patterns on the bicyclic core.[15] SAR studies have provided critical insights for the rational design of potent and selective inhibitors.

- Position 3: Often features an amino or amide group that serves as a key hinge-binding element.[12][13] Linking various heterocyclic rings (like pyrazine) at this position can significantly influence potency and selectivity.[4][14]
- Position 4 & 6: Substitution at these positions can modulate activity. The presence of a fluorine atom at the 6-position has been shown to improve both enzymatic and cellular

potency in FGFR inhibitors.[4][6]

- Position 5: This position is often used to attach larger side chains that can interact with the solvent-exposed region of the kinase ATP pocket, influencing selectivity and pharmacokinetic properties.[4]
- N1 Position: The N-H group is a critical hydrogen bond donor for hinge binding.[1] While N1-alkylation is possible, it can alter the binding mode and is a common site for metabolic glucuronidation, which can affect drug clearance.[7]



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Fig. 4: Key SAR points on the **6-fluoro-1H-indazole** scaffold.

Applications in Drug Discovery

The versatility of the **6-fluoro-1H-indazole** scaffold has led to its exploration in multiple therapeutic areas.

Oncology

Cancer is the primary area of application for indazole-based compounds, largely due to their effectiveness as kinase inhibitors.[4][6][16]

- FGFR Inhibition: A 1H-indazol-3-amine derivative with fluorine at the 6-position (compound 27a) demonstrated potent inhibition of FGFR1 and FGFR2 with IC₅₀ values of <4.1 nM and 2.0 nM, respectively.[4][6] This compound also showed significant cellular potency against cancer cell lines.[4][6]
- Pim Kinase Inhibition: A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed as pan-Pim kinase inhibitors, with compound 59c showing nanomolar potency against Pim1-3

(IC₅₀ = 3–70 nM).[4]

- **FLT3, c-Kit, and PDGFR α Inhibition:** The 3-amino-1H-indazole scaffold has been used to develop inhibitors targeting kinases like FLT3, c-Kit, and PDGFR α , which are involved in various leukemias and solid tumors.[13][17]
- **PD-1/PD-L1 Inhibition:** Moving beyond kinase inhibition, a 4-phenyl-1H-indazole derivative (Z13) was identified as a potent inhibitor of the PD-1/PD-L1 immune checkpoint interaction, with an IC₅₀ of 189.6 nM and a high binding affinity (KD) of 231 nM to human PD-L1.[18] This compound demonstrated significant in vivo antitumor efficacy in a melanoma model.[18]

Compound/Scaffold	Target	IC ₅₀ / KD	Cell Line / Assay Type
Compound 27a[4][6]	FGFR1	< 4.1 nM	Enzymatic Assay
FGFR2	2.0 nM		Enzymatic Assay
KG-1 (AML)	25.3 nM		Cellular Assay
SNU-16 (Gastric)	77.4 nM		Cellular Assay
Compound 59c[4]	Pim-1	3 nM	Enzymatic Assay
Pim-2	70 nM		Enzymatic Assay
Pim-3	3 nM		Enzymatic Assay
Compound Z13[18]	PD-1/PD-L1 Interaction	189.6 nM	HTRF Binding Assay
hPD-L1 Binding	231 nM (KD)		SPR Assay
Compound 119[19]	ERK1	20 nM	Enzymatic Assay
ERK2	7 nM		Enzymatic Assay
Compound 109[19]	EGFR T790M	5.3 nM	Enzymatic Assay
EGFR	8.3 nM		Enzymatic Assay

Neurology

Indazole derivatives are also being investigated for the treatment of neurodegenerative disorders.[\[8\]](#)[\[20\]](#)[\[21\]](#)

- **LRRK2 Inhibition:** Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease.[\[21\]](#)[\[22\]](#) The indazole core has been used to develop selective LRRK2 inhibitors, with the goal of blocking the aberrant kinase activity associated with the disease.[\[20\]](#)[\[21\]](#)
- **Neuroprotection:** One study explored the neuroprotective role of 6-hydroxy-1H-indazole in a mouse model of Parkinson's disease.[\[23\]](#) The compound was found to decrease the loss of dopaminergic neurons, increase dopamine concentrations, and reduce the hyperphosphorylation of tau protein, suggesting it may be a potential drug candidate for PD.[\[23\]](#)

Experimental Protocols: Key Biological Assays

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol is a general representation of a Homogeneous Time-Resolved Fluorescence (HTRF) assay used to determine the IC₅₀ of an inhibitor against a specific kinase.

- **Reagent Preparation:**
 - Prepare serial dilutions of the **6-fluoro-1H-indazole** test compounds in an appropriate buffer (e.g., DMSO).
 - Prepare the kinase reaction buffer containing the target protein kinase, a biotinylated substrate peptide, and ATP at a concentration near its Km value.
 - Prepare the detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.
- **Assay Procedure:**
 - In a low-volume 384-well plate, add 2 µL of the serially diluted test compounds.
 - Initiate the kinase reaction by adding 8 µL of the kinase reaction buffer to each well.

- Incubate the plate at room temperature for 60-120 minutes to allow for substrate phosphorylation.
- Detection:
 - Stop the reaction by adding 10 µL of the detection buffer to each well.
 - Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.
 - Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
- Data Analysis:
 - Calculate the ratio of the 665 nm to 620 nm signals and normalize the data relative to positive and negative controls.
 - Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity in cancer cell lines.[\[24\]](#)

- Cell Plating: Seed cancer cells (e.g., HCT116) in 96-well plates at an appropriate density and allow them to attach overnight.[\[24\]](#)
- Compound Treatment: Treat the cells with various concentrations of the **6-fluoro-1H-indazole** derivatives and incubate for 48-72 hours.[\[24\]](#)
- Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4 °C.
- Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

- Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass.
- Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀ value.[24]

Conclusion

6-Fluoro-1H-indazole has solidified its position as a cornerstone scaffold in contemporary drug discovery. Its favorable physicochemical properties, conferred in part by the strategic fluorine substitution, combined with its proven ability to act as a versatile hinge-binding motif for protein kinases, make it an exceptionally attractive starting point for the development of novel inhibitors.[1][4][8] Its successful application in oncology has yielded potent inhibitors of critical cancer-driving pathways like FGFR, Pim, and PD-1/PD-L1.[4][6][18] Furthermore, its emerging potential in targeting neurological disorders highlights the broad therapeutic reach of this scaffold.[20][23] Future research will likely focus on refining the selectivity of **6-fluoro-1H-indazole** derivatives to minimize off-target effects and exploring novel applications in other disease areas, further cementing its importance in the arsenal of medicinal chemists.

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